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21-Hydroxy-Oligomycin -

21-Hydroxy-Oligomycin

Catalog Number: EVT-14255734
CAS Number:
Molecular Formula: C45H74O12
Molecular Weight: 807.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
21-hydroxyoligomycin A is a macrolide.
Overview

21-Hydroxy-Oligomycin is a compound derived from the oligomycin family, which are known for their potent antibiotic properties. This specific derivative, 21-hydroxy-oligomycin A, was first isolated from Streptomyces cyaneogriseus ssp. noncyanogenus (LL-F28249) and has been characterized for its biological activity and structural features . Oligomycins are primarily recognized for their ability to inhibit ATP synthase, a critical enzyme in cellular energy production.

Source

The initial isolation of 21-hydroxy-oligomycin A was achieved through the cultivation and fractionation of specific Streptomyces strains, particularly Streptomyces AS5351. The compound is part of a broader group of oligomycins, which includes oligomycins A through E, each differing slightly in structure and biological activity .

Classification

21-Hydroxy-Oligomycin falls under the classification of macrolide antibiotics. These compounds typically exhibit a large lactone ring structure and are known for their role in inhibiting bacterial growth. Specifically, 21-hydroxy-oligomycin A is categorized as a secondary metabolite produced by actinobacteria, which are significant sources of natural antibiotics .

Synthesis Analysis

Methods

The synthesis of 21-hydroxy-oligomycin A involves complex biosynthetic pathways typical of secondary metabolites produced by Streptomyces species. The compound can be synthesized through fermentation processes followed by extraction and purification techniques such as chromatography .

Technical Details

The production typically involves:

  • Fermentation: Culturing Streptomyces strains under controlled conditions to maximize yield.
  • Extraction: Using solvents like acetone or methanol to extract the compound from the fermentation broth.
  • Purification: Employing techniques such as column chromatography to isolate 21-hydroxy-oligomycin A from other metabolites.

The structural elucidation is confirmed through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which provide detailed information about its molecular structure .

Molecular Structure Analysis

Structure

21-Hydroxy-Oligomycin A has a complex molecular structure characterized by a large macrolide ring. Its molecular formula is C45H74O12C_{45}H_{74}O_{12}, indicating it contains multiple hydroxyl groups and other functional moieties that contribute to its biological activity .

Data

Key structural data include:

  • Molecular Weight: Approximately 829.5067 g/mol when analyzed as a sodium adduct.
  • NMR Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule, confirming the presence of specific functional groups .
Chemical Reactions Analysis

Reactions

21-Hydroxy-Oligomycin A participates in various chemical reactions typical of macrolides, primarily involving interactions with ATP synthase. The compound acts as an inhibitor, binding to the enzyme's c-ring and preventing ATP synthesis in mitochondria.

Technical Details

The inhibition mechanism involves:

  • Binding Affinity: High specificity for mitochondrial ATP synthase, with IC50 values indicating effective inhibition at low concentrations (around 0.1 μM) compared to other inhibitors like Bedaquiline .
  • Structural Interactions: The binding site overlaps with that of other known inhibitors, suggesting competitive inhibition dynamics.
Mechanism of Action

Process

The primary mechanism of action for 21-hydroxy-oligomycin A involves the inhibition of ATP synthase. By binding to the enzyme's c-ring, it disrupts proton flow necessary for ATP production.

Data

Research indicates that this inhibition is highly selective and effective at low concentrations, making it a potent agent in studies related to mitochondrial function and energy metabolism . The structural analysis supports this mechanism by revealing how the compound fits into the enzyme's active site.

Physical and Chemical Properties Analysis

Physical Properties

21-Hydroxy-Oligomycin A is characterized as a colorless amorphous solid. It exhibits specific optical rotation values indicative of its stereochemistry, with reported values around [39.6][-39.6] when measured in methanol .

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Stability under physiological conditions has been noted, although care must be taken due to potential degradation under extreme pH or temperature conditions.
Applications

Scientific Uses

21-Hydroxy-Oligomycin A has several applications in scientific research:

  • Antibiotic Research: Investigated for its potential against resistant bacterial strains.
  • Biochemical Studies: Used as a tool to study mitochondrial function and energy metabolism due to its specific inhibitory effects on ATP synthase.
  • Cancer Research: Its cytotoxic properties are being explored for potential therapeutic applications against cancer cells that rely heavily on mitochondrial respiration for energy production .
Biosynthesis and Natural Production

1.1. Streptomyces Metabolic Pathways for Oligomycin Derivatives

21-Hydroxy-Oligomycin belongs to the oligomycin class of 26-membered macrolactone polyketides, characterized by a bicyclic spiroketal (1,7-dioxaspiro[5.5]undecanyl) ring system. These complex secondary metabolites are biosynthesized exclusively by Streptomyces species via type I modular polyketide synthase (PKS) pathways. The core oligomycin scaffold is assembled from one acetyl-CoA starter unit and 12 methylmalonyl-CoA extender units. The PKS megaenzyme comprises multiple modules, each containing catalytic domains for ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and modifying domains (ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)) that orchestrate chain elongation and functionalization [6] [8].

Genomic analyses of oligomycin-producing strains like Streptomyces sp. FXY-T5 and AS5351 reveal a conserved ~80 kb biosynthetic gene cluster (BGC). This BGC includes:

  • PKS genes (olm or olm-like): Typically 6–8 large open reading frames encoding multifunctional PKS proteins with >15 modules.
  • Post-PKS modification genes: Cytochrome P450s (hydroxylases), methyltransferases, and oxidoreductases.
  • Regulatory and resistance genes: Transcriptional regulators and ATP-binding cassette (ABC) transporters [5] [6].

The initial linear polyketide chain undergoes spiroketalization catalyzed by specific ketoreductases and dehydratases to form the signature spiroketal moiety. Subsequent lactonization closes the macrocycle, yielding oligomycin B (the direct precursor of 21-Hydroxy-Oligomycin) [3] [6].

Table 1: Core Enzymatic Domains in Oligomycin PKS Modules

ModuleDomain OrganizationSpecificityFunction in Chain Elongation
LoadingAT-ACPAcetyl-CoAStarter unit loading
1–5KS-AT-DH-ER-KR-ACPMethylmalonyl-CoAChain extension with methyl branches
6–8KS-AT-KR-ACPMethylmalonyl-CoAKetoreduction
9–12KS-AT-DH-ER-KR-ACPMethylmalonyl-CoADehydration/enol reduction
TerminationThioesterase (TE)Macrocyclization release

Enzymatic Hydroxylation Mechanisms in 21-Hydroxy-Oligomycin Biosynthesis

The C-21 hydroxylation distinguishes 21-Hydroxy-Oligomycin from its parent compound oligomycin B. This structural modification is mediated by cytochrome P450 monooxygenases (CYPs) encoded within the oligomycin BGC. In Streptomyces sp. AS5351 and FXY-T5, the CYP enzyme OlmH (or homologous P450s) catalyzes the regioselective hydroxylation at C-21 of oligomycin B. This reaction requires:

  • Molecular oxygen (O₂) as a co-substrate
  • NADPH as an electron donor
  • Ferredoxin/ferredoxin reductase as redox partners [5] [6].

Biochemical studies confirm that OlmH exhibits strict substrate specificity for oligomycin B, with no activity on oligomycins A, C, or E. Site-directed mutagenesis of OlmH’s conserved heme-binding motif (GxGxHRx) abolishes hydroxylation activity. The hydroxylation occurs late in the biosynthetic pathway, post-macrocyclization, as evidenced by the absence of hydroxylated linear intermediates [6].

The C-21 hydroxyl group significantly alters the molecule’s polarity and bioactivity. It enables additional hydrogen bonding with cellular targets (e.g., ATP synthase) and influences membrane permeability. Notably, 21-Hydroxy-Oligomycin retains the characteristic pH-dependent conformational flexibility of oligomycins due to the spiroketal system, but the hydroxyl group stabilizes interactions at the c-ring/a-subunit interface of ATP synthase [3] [6].

Fermentation Optimization for Enhanced Yield of 21-Hydroxy-Oligomycin

Maximizing 21-Hydroxy-Oligomycin titers in Streptomyces fermentations requires precise optimization of physicochemical and nutritional parameters:

Strain Selection and Engineering

  • High-yielding wild strains: Streptomyces sp. AS5351 (isolated from Salar de Atacama soil) and FXY-T5 (marine-derived) naturally produce 21-Hydroxy-Oligomycin [5] [6].
  • Genetic engineering: Overexpression of the olmH P450 gene in Streptomyces sp. AS5339v11 (native oligomycin B producer) increased 21-Hydroxy-Oligomycin yield by 2.8-fold via enhanced precursor hydroxylation [6].

Nutrient Media Formulation

Optimal carbon/nitrogen sources and ratios:

  • Complex media (e.g., Bennett’s medium or starch/glucose/glycerol blends) outperform defined media.
  • Carbon: Glycerol (25 g/L) > glucose > sucrose (highest biomass and product yield).
  • Nitrogen: Soy peptone (5 g/L) and yeast extract (2 g/L) support maximal titers [5] [8].

Process Parameters

  • pH: Maintained at 7.0–7.3 via CaCO₃ buffering (3 g/L) prevents acidification from organic acids.
  • Aeration: 0.5 vvm (volume air per volume medium per minute) with agitation at 250 rpm ensures O₂ saturation >30%.
  • Temperature: 27–28°C (suboptimal for growth but ideal for secondary metabolism) [5].
  • Fermentation duration: 7 days for batch fermentation (peak production occurs in late stationary phase) [5].

Table 2: Fermentation Parameters and 21-Hydroxy-Oligomycin Yields

ParameterOptimal ConditionYield (mg/L)Productivity Gain vs. Baseline
Baseline (TSB medium)Tryptic Soy Broth, 28°C, 5 days13–18
Carbon Source
Glycerol (25 g/L)Bennett’s medium46 ± 3.2+155%
Glucose (25 g/L)Bennett’s medium32 ± 2.1+78%
Nitrogen Source
Soy peptone (5 g/L)Starch-glucose-glycerol medium51 ± 4.5+183%
pH ControlCaCO₃ (3 g/L)58 ± 5.1+222%
OlmH OverexpressionEngineered AS5339v11 strain72 ± 6.3+300%

Metabolite monitoring via LC-MS/MS confirms that dissolved oxygen spikes trigger the production peak. Precursor feeding (methylmalonyl-CoA precursors like propionate) enhances titers by 25% by alleviating cofactor limitations [6] [8].

Properties

Product Name

21-Hydroxy-Oligomycin

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

Molecular Formula

C45H74O12

Molecular Weight

807.1 g/mol

InChI

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+/t24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34+,35-,36-,38+,40+,41+,42-,44+,45+/m0/s1

InChI Key

SCVGLVGTMYJVOI-AAYFJTACSA-N

Canonical SMILES

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C

Isomeric SMILES

CC[C@H]1/C=C/C=C/C[C@H]([C@@H]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)O[C@@H]2[C@@H]([C@H](C[C@H]1O)O[C@@]3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)C)O)C)C)O)C)(C)O)O)C

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